molecular formula C7H4BrF3N2O2 B3186413 2-Bromo-5-nitro-4-(trifluoromethyl)aniline CAS No. 1236060-59-5

2-Bromo-5-nitro-4-(trifluoromethyl)aniline

Cat. No.: B3186413
CAS No.: 1236060-59-5
M. Wt: 285.02 g/mol
InChI Key: OVLMYMAOXDAWGM-UHFFFAOYSA-N
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Description

2-Bromo-5-nitro-4-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H4BrF3N2O2. It is characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to an aniline ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitro-4-(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes:

    Bromination: The addition of a bromine atom to the aromatic ring.

For example, the nitration of 4-(trifluoromethyl)aniline can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The bromination step can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Anilines: From nucleophilic substitution reactions.

    Biaryl Compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

2-Bromo-5-nitro-4-(trifluoromethyl)aniline is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitro-4-(trifluoromethyl)aniline depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitro-5-(trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)aniline
  • 3-Amino-4-bromobenzotrifluoride

Uniqueness

2-Bromo-5-nitro-4-(trifluoromethyl)aniline is unique due to the specific positioning of its substituents, which affects its reactivity and interaction with other molecules. The presence of both electron-withdrawing (nitro and trifluoromethyl) and electron-donating (aniline) groups makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-5-nitro-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)6(13(14)15)2-5(4)12/h1-2H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLMYMAOXDAWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)N)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736673
Record name 2-Bromo-5-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236060-59-5
Record name 2-Bromo-5-nitro-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-4-(trifluoromethyl)aniline (31.0 g, 150.4 mmol) in HOAc (200 mL) was added bromine (9.3 mL, 180.5 mmol) at 0° C. under an atmosphere of N2. The cooling bath was removed and the mixture was stirred at 20° C. for 1 h. The solvent was removed in vacuo to afford the crude product 2-bromo-5-nitro-4-(trifluoromethyl)aniline (40.0 g, 93%), which was used directly in the next step.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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